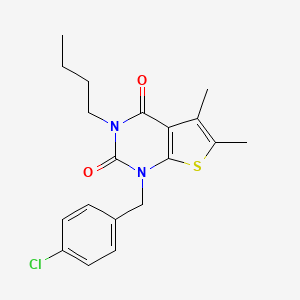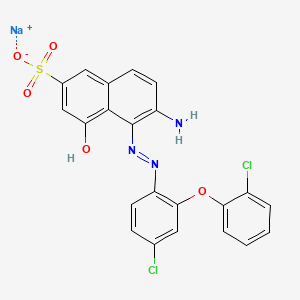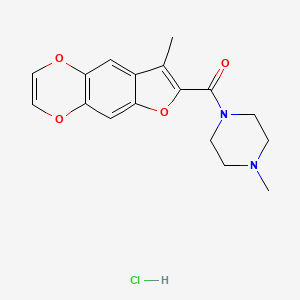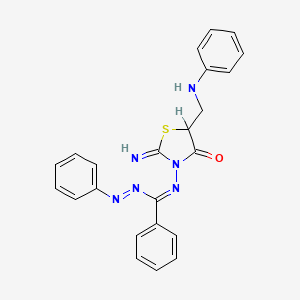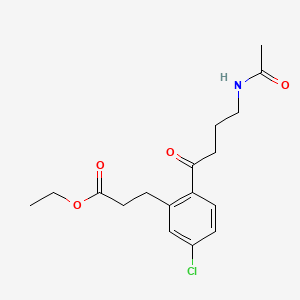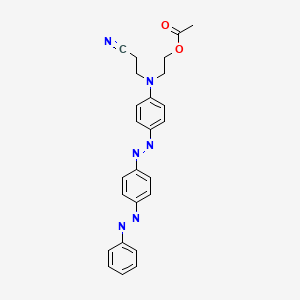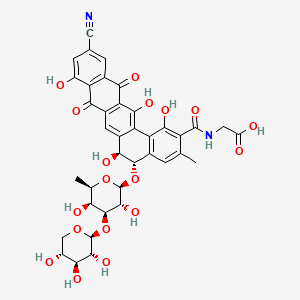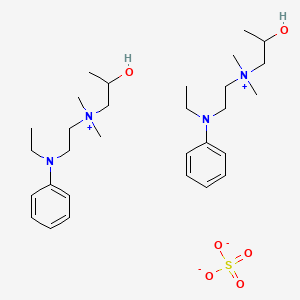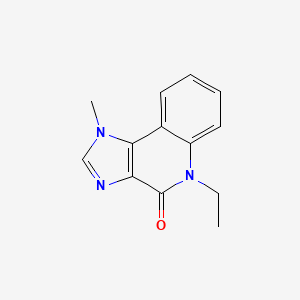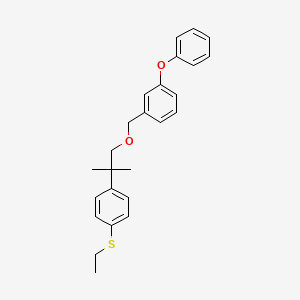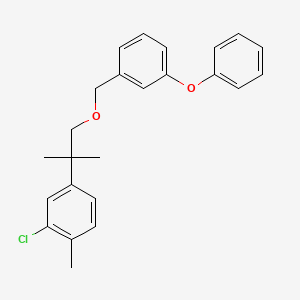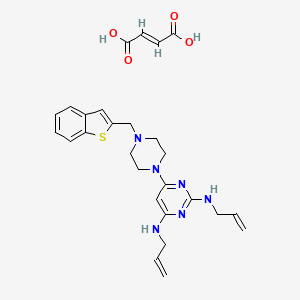
1-(2,4-Bis-allylaminopyrimidin-6-yl)-4-(benzothien-2-ylmethyl)piperazine fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Bis-allylaminopyrimidin-6-yl)-4-(benzothien-2-ylmethyl)piperazine fumarate is a synthetic organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Bis-allylaminopyrimidin-6-yl)-4-(benzothien-2-ylmethyl)piperazine fumarate typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine ring, followed by the introduction of allylamino groups at the 2 and 4 positions. The benzothiophene moiety can be synthesized separately and then coupled with the pyrimidine derivative. Finally, the piperazine ring is introduced, and the compound is converted to its fumarate salt form.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis. Purification methods such as recrystallization, chromatography, and crystallization of the fumarate salt would be essential to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,4-Bis-allylaminopyrimidin-6-yl)-4-(benzothien-2-ylmethyl)piperazine fumarate can undergo various chemical reactions, including:
Oxidation: The allylamino groups and the benzothiophene moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups or to study its reduced forms.
Substitution: The piperazine ring and the pyrimidine ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or osmium tetroxide.
Reduction: Reagents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the rings.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug development for various diseases, given its unique structure.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(2,4-Bis-allylaminopyrimidin-6-yl)-4-(benzothien-2-ylmethyl)piperazine fumarate would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or other proteins, modulating their activity. The pyrimidine and piperazine rings are often involved in binding to active sites, while the benzothiophene moiety can enhance the compound’s affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2,4-Diaminopyrimidin-6-yl)-4-(benzothien-2-ylmethyl)piperazine
- 1-(2,4-Bis-aminopyrimidin-6-yl)-4-(benzothien-2-ylmethyl)piperazine
Uniqueness
1-(2,4-Bis-allylaminopyrimidin-6-yl)-4-(benzothien-2-ylmethyl)piperazine fumarate is unique due to the presence of allylamino groups, which can confer different reactivity and biological activity compared to similar compounds with amino or diamino groups. The combination of the pyrimidine, benzothiophene, and piperazine rings also provides a distinct structural framework that can be exploited for various applications.
Propriétés
Numéro CAS |
87813-93-2 |
|---|---|
Formule moléculaire |
C27H32N6O4S |
Poids moléculaire |
536.6 g/mol |
Nom IUPAC |
6-[4-(1-benzothiophen-2-ylmethyl)piperazin-1-yl]-2-N,4-N-bis(prop-2-enyl)pyrimidine-2,4-diamine;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C23H28N6S.C4H4O4/c1-3-9-24-21-16-22(27-23(26-21)25-10-4-2)29-13-11-28(12-14-29)17-19-15-18-7-5-6-8-20(18)30-19;5-3(6)1-2-4(7)8/h3-8,15-16H,1-2,9-14,17H2,(H2,24,25,26,27);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
SJLHUSUFVNPLAE-WLHGVMLRSA-N |
SMILES isomérique |
C=CCNC1=CC(=NC(=N1)NCC=C)N2CCN(CC2)CC3=CC4=CC=CC=C4S3.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
C=CCNC1=CC(=NC(=N1)NCC=C)N2CCN(CC2)CC3=CC4=CC=CC=C4S3.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


